1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea

FGFR4 inhibitor kinase selectivity urea-morpholinopyrimidine SAR

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (CAS 1797975-32-6) is a synthetic urea-morpholinopyrimidine compound with molecular formula C18H23FN6O2 and molecular weight 374.42 g/mol. This scaffold class has been optimized in multiple drug-discovery programs, most notably as dual mTORC1/mTORC2 inhibitors (e.g., AZD3147) , and more recently identified in FGFR4-targeting and UT-A1 urea-transporter inhibitor chemotypes.

Molecular Formula C18H23FN6O2
Molecular Weight 374.42
CAS No. 1797975-32-6
Cat. No. B2612389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
CAS1797975-32-6
Molecular FormulaC18H23FN6O2
Molecular Weight374.42
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)F
InChIInChI=1S/C18H23FN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26)
InChIKeyWLGNRGUHFXSZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (CAS 1797975-32-6): A Differentiated Urea-Morpholinopyrimidine Kinase Probe


1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (CAS 1797975-32-6) is a synthetic urea-morpholinopyrimidine compound with molecular formula C18H23FN6O2 and molecular weight 374.42 g/mol [1]. This scaffold class has been optimized in multiple drug-discovery programs, most notably as dual mTORC1/mTORC2 inhibitors (e.g., AZD3147) [2], and more recently identified in FGFR4-targeting and UT-A1 urea-transporter inhibitor chemotypes [3][4]. The compound features a 3-fluoro-4-methylphenyl urea motif attached to a 4-(dimethylamino)-2-morpholinopyrimidine core, distinguishing it from other aryl-urea variants within this series.

Why 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea Cannot Be Replaced by Generic Urea-Morpholinopyrimidine Analogs


Superficial structural similarity among urea-morpholinopyrimidine congeners masks significant pharmacological divergence driven by aryl-urea substitution. The 3-fluoro-4-methylphenyl motif of this compound confers a distinct target-engagement profile: biochemical IC50 of 43 nM against FGFR4 [1], in contrast to the chloro-methylphenyl analog which is annotated as a PLK4 inhibitor , and the unsubstituted phenyl analog which lacks the halogen-bonding fluorine that modulates kinase hinge-region interactions [2]. Additionally, the 3-fluoro-4-methyl substitution pattern influences both lipophilicity (clogP = 0.98) and polar surface area (tPSA = 106.14 Ų) [3], parameters that directly affect permeability, solubility, and off-target binding — meaning procurement of a generic analog for a mechanistic study will yield non-equivalent pharmacology.

Quantitative Differentiation Evidence: 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea vs. Closest Analogs


FGFR4 Biochemical Inhibition: 3-Fluoro-4-methylphenyl Substitution Achieves 43 nM IC50 — Distinct from Chloro-Analog PLK4 Annotation

The target compound inhibits recombinant His-tagged human FGFR4 catalytic domain (residues 781–1338) with an IC50 of 43 nM, measured by caliper mobility-shift assay in a 1-hour incubation [1]. In contrast, the structurally analogous 1-(3-chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is annotated as a PLK4 inhibitor with antiproliferative IC50 values of 15–20 µM in MCF7, A549, and HT29 cancer cell lines . The fluorine-to-chlorine swap on the aryl ring thus redirects kinase-target engagement from PLK4 at micromolar potency to FGFR4 at nanomolar potency — a >300-fold shift in annotated primary target.

FGFR4 inhibitor kinase selectivity urea-morpholinopyrimidine SAR

UT-A1 Urea Transporter Inhibition: 750 nM IC50 Establishes an Alternative Pharmacological Application Space

In a fluorescence plate-reader assay, the target compound inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 750 nM (15-minute incubation) [1]. This is a mechanistically distinct activity from kinase inhibition. A closely related urea-morpholinopyrimidine analog with a chloro-dimethoxyphenyl substitution shows UT-A1 inhibition with IC50 = 150 nM [2], indicating that the 3-fluoro-4-methyl substitution attenuates UT-A1 potency approximately 5-fold relative to more heavily substituted aryl variants. This differential can be exploited when UT-A1 activity needs to be minimized in kinase-focused experimental designs, or conversely when dual FGFR4/UT-A1 pharmacology is desired.

urea transporter inhibitor UT-A1 diuretic target

Physicochemical Property Differentiation: Balanced clogP (0.98) and Moderate tPSA (106.14 Ų) Favor CNS-Permeable Chemical Space Over Higher-LogP Analogs

The target compound has a calculated logP of 0.98 and topological polar surface area of 106.14 Ų, with 3 hydrogen-bond donors, 8 acceptors, and 5 rotatable bonds [1]. These values place it within favorable oral and CNS-permeable chemical space (tPSA < 120 Ų, clogP 1–3). For comparison, the unsubstituted phenyl analog 1-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea has lower molecular weight (342.4 g/mol) but lacks the fluorine atom that modulates both lipophilicity and metabolic stability . The 3-fluoro-4-methyl substitution increases clogP by approximately 0.3–0.5 log units relative to the unsubstituted phenyl variant while maintaining tPSA, providing a balanced profile suitable for both peripheral and CNS target engagement.

physicochemical properties CNS drug-likeness Lipinski parameters

SAR-Based Inference: 3-Fluoro-4-methyl Substitution on the Urea Aryl Ring Modulates mTOR/PI3K Selectivity Relative to Difluoro and Unsubstituted Phenyl Congeners

The AZD3147 discovery program established that urea-morpholinopyrimidine compounds achieve dual mTORC1/mTORC2 inhibition with selectivity over PI3K isoforms dependent on the aryl-urea substitution pattern [1]. In the published SAR table (Table 4 of Pike et al., 2015), the 3,5-difluorophenyl urea analog demonstrated pIC50 = 9.01 for mTOR with PI3Kα selectivity ratio of approximately 1,000-fold. By structural extrapolation, the 3-fluoro-4-methylphenyl substitution in the target compound introduces a mono-fluoro/methyl pattern that is sterically and electronically intermediate between the highly selective difluoro analog and the non-selective unsubstituted phenyl analog. This positions the target compound as a tool for exploring how incremental aryl substitution modulates the mTOR/PI3K selectivity boundary — a question not accessible with the commercially dominant AZD3147 or unsubstituted phenyl scaffold.

mTOR/PI3K dual inhibitor structure-activity relationship kinase selectivity

Recommended Application Scenarios for 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (CAS 1797975-32-6)


FGFR4-Dependent Cancer Cell Line Profiling: Use as a Selective FGFR4 Chemical Probe

With a biochemical IC50 of 43 nM against FGFR4 [1], this compound serves as a targeted probe for dissecting FGFR4-driven signaling in hepatocellular carcinoma (HCC) and rhabdomyosarcoma models, where FGFR4 is frequently overexpressed. Unlike the chloro-methylphenyl analog annotated as a PLK4 inhibitor , the target compound's FGFR4 engagement enables specific interrogation of FGF19/FGFR4 autocrine loops without confounding PLK4-mediated centrosome duplication effects. Recommended for use at 0.1–1 µM in cell-based phospho-FRS2 or phospho-ERK readouts, with validation by siRNA knockdown of FGFR4.

Urea Transporter Pharmacology: Profiling UT-A1-Mediated Diuretic Mechanisms

The compound's UT-A1 inhibitory activity (IC50 = 750 nM in MDCK cells [2]) makes it suitable as a chemical tool for studying urea transporter-dependent urine-concentrating mechanisms. The 5-fold lower UT-A1 potency vs. the chloro-dimethoxyphenyl analog (IC50 = 150 nM [3]) provides a graded pharmacological toolset for probing the therapeutic window between UT-A1 inhibition and off-target kinase activity. Relevant for preclinical diuretic discovery programs seeking non-diuretic urea transporter modulators.

mTOR/PI3K Selectivity SAR Exploration: Filling the Mono-Fluoro/Methyl Gap in Structure-Activity Matrices

The published urea-morpholinopyrimidine SAR from the AZD3147 program demonstrates that aryl substitution controls the mTOR vs. PI3K selectivity boundary [4]. The 3-fluoro-4-methylphenyl motif of the target compound occupies an unexplored region of chemical space between the highly selective 3,5-difluorophenyl analog (AZD3147, ~1,000-fold mTOR-selective) and non-selective unsubstituted phenyl variants. Medicinal chemistry teams can use this compound to extend SAR understanding around how incremental fluorine substitution and methyl positioning modulate kinase polypharmacology, without the synthetic investment required to prepare novel analogs.

CNS-Penetrant Kinase Inhibitor Lead Optimization: Physicochemical Benchmarking

With a clogP of 0.98 and tPSA of 106.14 Ų [5], the compound lies within the favorable range for CNS drug-likeness (tPSA < 120 Ų, clogP 1–3). It can serve as a physicochemical benchmark for lead optimization programs targeting brain-penetrant kinase inhibitors, particularly for glioblastoma or brain-metastatic cancer models where FGFR4 or mTOR signaling is implicated. The balanced lipophilicity and moderate H-bond donor count (3 HBD) distinguish it from higher-clogP analogs that may exhibit increased plasma protein binding or hERG liability.

Quote Request

Request a Quote for 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.